Cas no 1337779-12-0 (3-(piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine)

3-(Piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine is a versatile heterocyclic compound featuring a piperidine core linked to a trifluoromethyl-substituted pyridine moiety. Its structural framework combines a basic nitrogen center with the electron-withdrawing properties of the trifluoromethyl group, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The compound's stability, along with its potential for further functionalization, enhances its utility in the development of bioactive molecules, particularly in the design of receptor modulators and enzyme inhibitors. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic properties in drug discovery applications.
3-(piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine structure
1337779-12-0 structure
Product name:3-(piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine
CAS No:1337779-12-0
MF:C12H15F3N2
MW:244.256113290787
CID:6479694
PubChem ID:165706697

3-(piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine
    • 1337779-12-0
    • 3-[(piperidin-3-yl)methyl]-2-(trifluoromethyl)pyridine
    • EN300-1963795
    • Inchi: 1S/C12H15F3N2/c13-12(14,15)11-10(4-2-6-17-11)7-9-3-1-5-16-8-9/h2,4,6,9,16H,1,3,5,7-8H2
    • InChI Key: DGWRHRHSZWEPHQ-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=CN=1)CC1CNCCC1)(F)F

Computed Properties

  • Exact Mass: 244.11873297g/mol
  • Monoisotopic Mass: 244.11873297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9Ų
  • XLogP3: 2.3

3-(piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1963795-10.0g
3-[(piperidin-3-yl)methyl]-2-(trifluoromethyl)pyridine
1337779-12-0
10g
$6082.0 2023-05-31
Enamine
EN300-1963795-0.05g
3-[(piperidin-3-yl)methyl]-2-(trifluoromethyl)pyridine
1337779-12-0
0.05g
$1008.0 2023-09-17
Enamine
EN300-1963795-1g
3-[(piperidin-3-yl)methyl]-2-(trifluoromethyl)pyridine
1337779-12-0
1g
$1200.0 2023-09-17
Enamine
EN300-1963795-5g
3-[(piperidin-3-yl)methyl]-2-(trifluoromethyl)pyridine
1337779-12-0
5g
$3479.0 2023-09-17
Enamine
EN300-1963795-5.0g
3-[(piperidin-3-yl)methyl]-2-(trifluoromethyl)pyridine
1337779-12-0
5g
$4102.0 2023-05-31
Enamine
EN300-1963795-0.25g
3-[(piperidin-3-yl)methyl]-2-(trifluoromethyl)pyridine
1337779-12-0
0.25g
$1104.0 2023-09-17
Enamine
EN300-1963795-1.0g
3-[(piperidin-3-yl)methyl]-2-(trifluoromethyl)pyridine
1337779-12-0
1g
$1414.0 2023-05-31
Enamine
EN300-1963795-0.1g
3-[(piperidin-3-yl)methyl]-2-(trifluoromethyl)pyridine
1337779-12-0
0.1g
$1056.0 2023-09-17
Enamine
EN300-1963795-2.5g
3-[(piperidin-3-yl)methyl]-2-(trifluoromethyl)pyridine
1337779-12-0
2.5g
$2351.0 2023-09-17
Enamine
EN300-1963795-0.5g
3-[(piperidin-3-yl)methyl]-2-(trifluoromethyl)pyridine
1337779-12-0
0.5g
$1152.0 2023-09-17

Additional information on 3-(piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine

3-(Piperidin-3-yl)Methyl-2-(Trifluoromethyl)Pyridine: A Comprehensive Overview

The compound with CAS No 1337779-12-0, commonly referred to as 3-(piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with a trifluoromethyl group at the 2-position and a piperidinylmethyl group at the 3-position. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable component in various chemical applications.

The synthesis of 3-(piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling techniques or nucleophilic aromatic substitution methods. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, thereby enhancing its accessibility for research and industrial purposes. The molecule's stability under various reaction conditions has also been extensively studied, contributing to its widespread use in chemical libraries and drug discovery programs.

One of the most promising applications of this compound lies in its potential as a building block for advanced materials. Researchers have explored its utility in constructing heterocyclic frameworks for applications in optoelectronics and drug delivery systems. For instance, studies published in leading journals such as Chemical Science and Advanced Materials have demonstrated that derivatives of this compound exhibit remarkable photophysical properties, making them suitable candidates for next-generation light-emitting diodes (LEDs) and solar cells.

In the realm of pharmacology, 3-(piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine has shown potential as a lead compound for developing bioactive molecules. Its ability to modulate key biological targets, such as G-protein coupled receptors (GPCRs), has been highlighted in recent studies conducted by teams at prestigious institutions like Stanford University and the Max Planck Institute. These findings underscore the molecule's role in drug discovery efforts aimed at treating conditions ranging from neurodegenerative diseases to inflammatory disorders.

Beyond its direct applications, this compound serves as an excellent model system for studying fundamental chemical principles. For example, investigations into its reactivity under different conditions have provided insights into the mechanisms of aromatic substitution reactions and metal-catalyzed transformations. Such foundational research not only advances our understanding of organic chemistry but also paves the way for innovative synthetic strategies.

In terms of environmental considerations, recent studies have examined the biodegradation pathways of 3-(piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine under various environmental conditions. These studies are crucial for assessing its potential impact on ecosystems and ensuring sustainable practices in its production and use.

Looking ahead, the versatility of this compound suggests that it will continue to play a pivotal role in diverse areas of chemical research. As technological advancements enable more precise control over molecular architectures, we can expect even more sophisticated applications of 3-(piperidin-3-yl)methyl-2-(trifluoromethyl)pyridine in the near future.

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